molecular formula C36H36N6O4S2 B2743208 N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide CAS No. 362505-81-5

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide

Cat. No. B2743208
CAS RN: 362505-81-5
M. Wt: 680.84
InChI Key: OZUMWMGYTXKFQF-UHFFFAOYSA-N
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Description

N-((5-((2-(5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C36H36N6O4S2 and its molecular weight is 680.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

This compound, due to its complex structure involving a pyrazole core, thiophene, and 1,2,4-triazole rings, is of significant interest in the field of medicinal chemistry. The compound's synthesis involves multistep reactions, utilizing strategies that enable the introduction of these varied heterocyclic systems. These components are known for their presence in compounds with diverse biological activities, suggesting potential applications in drug development.

Anticonvulsant Activity

Compounds bearing 1,2,4-triazole and pyrazole rings, similar to the core structure of this compound, have been synthesized and evaluated for their anticonvulsant activity. It has been found that the presence of the 1,2,4-triazole ring confers superior anticonvulsant activity compared to the pyrazole ring. This suggests that our compound may also possess anticonvulsant properties, making it a candidate for further studies in this area (Ayse H. Tarikogullari et al., 2010).

Anti-inflammatory Activity

The synthesis of novel compounds involving the pyrazole moiety has also been targeted at evaluating anti-inflammatory activity. Such compounds have shown significant anti-inflammatory effects, suggesting the potential of our complex molecule in this domain. Given the structural similarity, further research could explore its efficacy as an anti-inflammatory agent (K. Sunder et al., 2013).

Antitumor Activity

The structural motifs present in the compound, particularly pyrazole and thiophene, have been associated with antitumor activities. Research focusing on similar compounds has indicated promising results against various cancer cell lines. This suggests a potential avenue for the exploration of our compound as a novel antitumor agent, warranting further investigation to determine its efficacy and mechanism of action in cancer therapy (S. M. Gomha et al., 2016).

Antimicrobial Agents

Compounds featuring pyrazole and thiophene units have demonstrated potent antimicrobial properties. This suggests the possibility of this compound being an effective antimicrobial agent. Such properties are crucial for developing new drugs to combat resistant microbial strains, indicating the potential of this compound in antimicrobial drug development (Y. Mabkhot et al., 2016).

properties

IUPAC Name

N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N6O4S2/c1-23-15-16-24(2)28(18-23)41-32(21-37-33(43)19-25-10-6-5-7-11-25)38-39-36(41)48-22-34(44)42-29(20-27(40-42)31-14-9-17-47-31)26-12-8-13-30(45-3)35(26)46-4/h5-18,29H,19-22H2,1-4H3,(H,37,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZUMWMGYTXKFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=C(C(=CC=C5)OC)OC)CNC(=O)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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